2-Chloro-5-fluoro-4-isopropoxybenzoic acid
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Overview
Description
2-Chloro-5-fluoro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol . This compound is characterized by the presence of chloro, fluoro, and isopropoxy functional groups attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-isopropoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzoic acid and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as distillation and crystallization are employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification and Hydrolysis: The isopropoxy group can be esterified or hydrolyzed to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted benzoic acids, quinones, hydroquinones, and various ester derivatives .
Scientific Research Applications
2-Chloro-5-fluoro-4-isopropoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: An important intermediate in medicinal compounds and pesticides.
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid: Used as an aryl fluorinated building block in organic synthesis.
Uniqueness
2-Chloro-5-fluoro-4-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10ClFO3 |
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Molecular Weight |
232.63 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H10ClFO3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
UASXSTDMUJVBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)O)F |
Origin of Product |
United States |
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